molecular formula C9H14N2O2 B11817577 3-(2-Ethoxyethoxy)pyridin-2-amine

3-(2-Ethoxyethoxy)pyridin-2-amine

Cat. No.: B11817577
M. Wt: 182.22 g/mol
InChI Key: JAJZISMTTAWDCD-UHFFFAOYSA-N
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Description

3-(2-Ethoxyethoxy)pyridin-2-amine is an organic compound with the molecular formula C9H14N2O2 It belongs to the class of aminopyridines, which are known for their significant biological and therapeutic value

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxyethoxy)pyridin-2-amine typically involves the reaction of 2-aminopyridine with ethoxyethanol under specific conditions. One common method includes the use of anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction is carried out under nitrogen protection at a temperature range of 120-160°C for 16-20 hours. The resulting product is then purified through recrystallization to obtain high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors with precise temperature and pressure control to ensure consistent product quality. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyethoxy)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxyethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

3-(2-Ethoxyethoxy)pyridin-2-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a pharmacophore in drug design and development.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyethoxy)pyridin-2-amine involves its interaction with specific molecular targets and pathways. As an aminopyridine derivative, it can interact with enzymes and receptors in biological systems, modulating their activity. The compound may act on pathways involving neurotransmission, enzyme inhibition, or receptor binding, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Ethoxyethoxy)pyridin-2-amine stands out due to its unique ethoxyethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry, where its unique structure can be leveraged for the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

3-(2-ethoxyethoxy)pyridin-2-amine

InChI

InChI=1S/C9H14N2O2/c1-2-12-6-7-13-8-4-3-5-11-9(8)10/h3-5H,2,6-7H2,1H3,(H2,10,11)

InChI Key

JAJZISMTTAWDCD-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=C(N=CC=C1)N

Origin of Product

United States

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